1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex heterocyclic compound that incorporates both benzimidazole and indazole moieties. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes or ketones, followed by cyclization reactions to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are usually carried out under reflux conditions in solvents such as ethanol or acetonitrile . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups or additional substituents on the benzimidazole or indazole rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it may be used in the development of new materials with specific properties, such as polymers or nanomaterials .
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways in biological systems . The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The indazole ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity . Overall, the compound’s effects are mediated through a combination of interactions with multiple targets and pathways .
Comparison with Similar Compounds
Similar compounds to 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one include other benzimidazole and indazole derivatives . These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their biological activities and properties . For example, benzimidazole derivatives such as thiabendazole and albendazole are well-known anthelmintic agents, while indazole derivatives like indomethacin are used as anti-inflammatory drugs . The unique combination of benzimidazole and indazole moieties in this compound distinguishes it from these other compounds and contributes to its diverse range of applications .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-13-20-18(11-15(12-19(20)26)14-7-3-2-4-8-14)25(24-13)21-22-16-9-5-6-10-17(16)23-21/h2-10,15H,11-12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLJHGZJBSHZIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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